

Application of CEP-28122 in High-Throughput Screening for ALK Inhibitors

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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764639

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Introduction

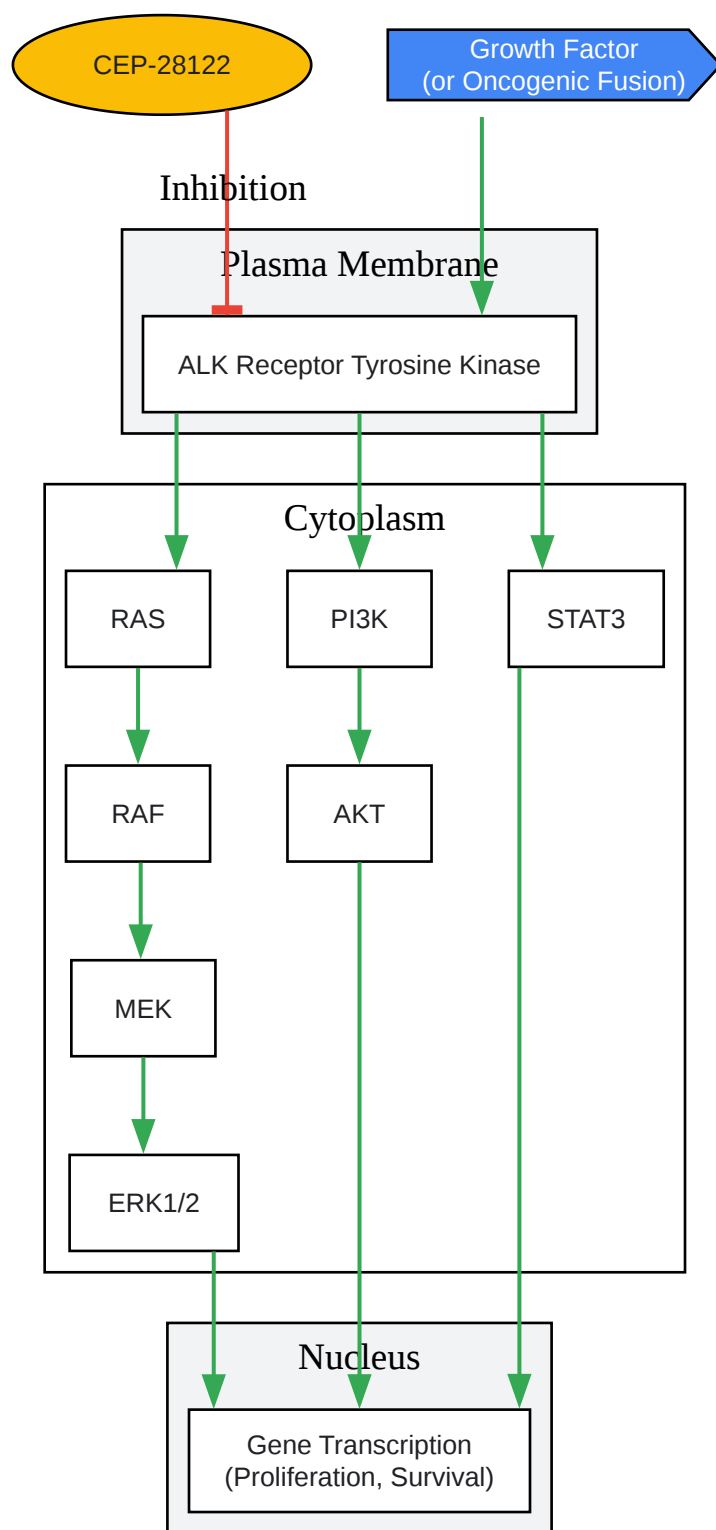
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2] Constitutive activation of ALK, often due to chromosomal translocations, gene amplification, or point mutations, leads to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. **CEP-28122** is a highly potent and selective, orally active inhibitor of ALK.[1][2] Its favorable pharmaceutical and pharmacokinetic profile, coupled with its robust anti-tumor activity in preclinical models, makes it an excellent tool for cancer research and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel ALK inhibitors.[1][2]

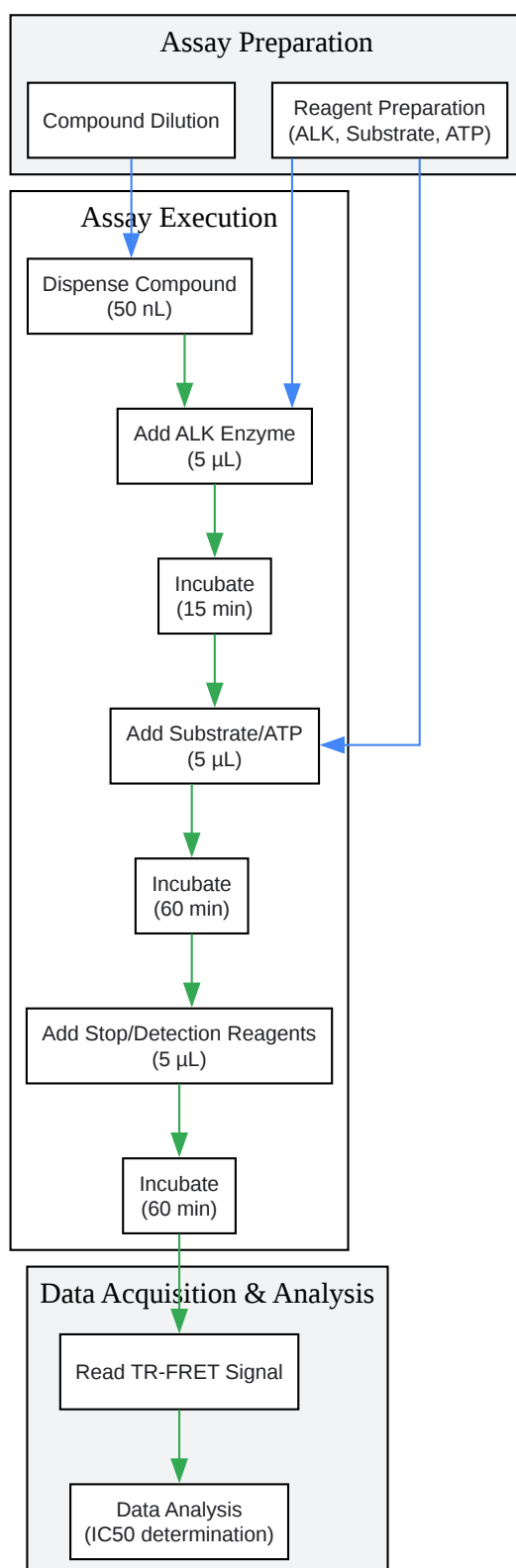
This document provides detailed application notes and protocols for the utilization of **CEP-28122** in HTS assays.

Mechanism of Action and Signaling Pathway

CEP-28122 is a diaminopyrimidine derivative that potently inhibits the kinase activity of ALK.[2][3] It exerts its effect by competing with ATP for binding to the catalytic domain of the ALK protein. This inhibition prevents the autophosphorylation of ALK and the subsequent phosphorylation of its downstream substrates. The downstream signaling pathways affected by

ALK activation and consequently inhibited by **CEP-28122** include the STAT3, AKT, and ERK1/2 pathways.^[3] Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in ALK-dependent cancer cells.





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References

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- 2. aacrjournals.org [aacrjournals.org]
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